molecular formula C18H24Si B13734644 Bis(3,5-dimethylphenyl)dimethylsilane

Bis(3,5-dimethylphenyl)dimethylsilane

Cat. No.: B13734644
M. Wt: 268.5 g/mol
InChI Key: PVVIBQFRSIJWNC-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl)dimethylsilane is an organosilicon compound with the molecular formula C₁₈H₂₄Si (molecular weight: 268.46 g/mol). Its structure consists of a central silicon atom bonded to two methyl groups and two 3,5-dimethylphenyl groups. For instance, silanes with bulky aryl groups, such as [3,5-bis(trifluoromethyl)phenyl]-dimethylsilicon (C₁₀H₁₀F₆Si, MW 296.17), are utilized in medicinal chemistry and material science due to their stability and electronic properties .

Properties

Molecular Formula

C18H24Si

Molecular Weight

268.5 g/mol

IUPAC Name

bis(3,5-dimethylphenyl)-dimethylsilane

InChI

InChI=1S/C18H24Si/c1-13-7-14(2)10-17(9-13)19(5,6)18-11-15(3)8-16(4)12-18/h7-12H,1-6H3

InChI Key

PVVIBQFRSIJWNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[Si](C)(C)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The most documented method involves the following steps:

  • Lithiation of 3,5-dimethylbromobenzene:
    3,5-dimethylbromobenzene is treated with n-butyllithium (n-BuLi) in an ether solvent at low temperature (0 °C) to generate the corresponding aryllithium intermediate.

  • Addition of Dimethyldichlorosilane:
    The aryllithium intermediate is reacted with dimethyldichlorosilane, typically added dropwise at 0 °C, followed by warming to room temperature and stirring overnight.

  • Workup and Purification:
    The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and solvents are removed under vacuum. The crude product is purified by silica gel column chromatography.

Experimental Data and Yields

Parameter Details
Starting material 3,5-dimethylbromobenzene (20.00 g, 108.07 mmol)
Lithiation reagent n-Butyllithium (2.5 M in hexanes, 43.23 mL, 108.07 mmol)
Solvent for lithiation Diethyl ether (120 mL)
Temperature during lithiation 0 °C
Chlorosilane reagent Dimethyldichlorosilane (6.83 g, 52.96 mmol, 6.39 mL)
Solvent for chlorosilane addition Diethyl ether (20 mL)
Reaction temperature 0 °C to room temperature
Reaction time Overnight
Workup Quenched with 100 mL water, washed with brine, dried over MgSO4
Purification Silica gel column chromatography
Yield 13.50 g (94.9%)

Spectroscopic Data

  • [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup):
    δ 7.13 (s, 4H, aromatic protons), 7.00 (s, 2H, aromatic protons), 2.30 (s, 12H, methyl groups on aromatic ring), 0.50 (s, 6H, methyl groups on silicon).

This method is detailed in the Royal Society of Chemistry supplementary information and represents a robust and high-yielding approach to bis(3,5-dimethylphenyl)dimethylsilane synthesis.

Alternative and Related Synthetic Routes

Patent-Described Method for Isomeric Analogues

A patent describes the synthesis of bis(3,4-dimethylphenyl)dimethylsilane, a positional isomer of this compound, using a similar approach:

  • Reaction of 4-bromo-ortho-xylene with n-butyllithium to form the aryllithium intermediate.
  • Subsequent reaction with dimethyldichlorosilane.
  • Purification by recrystallization using alcohols (methanol preferred) in 2-4 times the weight of the product mixture.

This method highlights the importance of recrystallization in isolating pure isomers from isomeric mixtures, which could be applicable to this compound if isomeric impurities are present.

Summary Table of Preparation Methods

Step Conditions/Details Yield (%) Notes
Lithiation of 3,5-dimethylbromobenzene n-BuLi (2.5 M in hexanes), Et2O, 0 °C, 3 h - Formation of aryllithium intermediate
Reaction with dimethyldichlorosilane Added dropwise at 0 °C, stirred overnight at RT - Coupling step to form silane
Workup and purification Quenching with water, washing, drying, silica gel chromatography 94.9 High purity product obtained
Oxidation (derivative synthesis) KMnO4 in pyridine-water, reflux, 24 h - Functionalization for further use

Research Findings and Considerations

  • The lithiation and coupling reaction is highly efficient, with yields exceeding 90%, making it suitable for scale-up in research environments.
  • The use of low temperatures during lithiation and chlorosilane addition is critical to minimize side reactions and ensure high selectivity.
  • Purification by silica gel chromatography is effective in obtaining analytically pure this compound.
  • Recrystallization using alcohols is a valuable technique for isomer separation, especially relevant for positional isomers of dimethylphenylsilane derivatives.
  • The compound can serve as a precursor for further functionalization, such as oxidation to diisophthalic acid derivatives, expanding its utility in materials chemistry.

Chemical Reactions Analysis

Types of Reactions: Bis(3,5-dimethylphenyl)dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

Scientific Research Applications

Bis(3,5-dimethylphenyl)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.

    Industry: It is used in the production of high-performance coatings and adhesives

Mechanism of Action

The mechanism by which Bis(3,5-dimethylphenyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can engage in various bonding interactions, making it a versatile building block in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compounds with bis(3,5-dimethylphenyl) groups vary in their central atoms and functional groups:

Compound Name Central Atom Substituents Molecular Weight Key Properties/Applications
Bis(3,5-dimethylphenyl)dimethylsilane Si 3,5-dimethylphenyl 268.46 High steric bulk; material precursor
[3,5-bis(trifluoromethyl)phenyl]-dimethylsilicon Si 3,5-CF₃ groups 296.17 Enhanced electrophilicity; medicinal chemistry
Xyl-BINAP (bis(3,5-dimethylphenyl)phosphine binaphthyl) P 3,5-dimethylphenyl 768.76 Chiral ligand for asymmetric catalysis
Bis(3,5-dimethylphenyl)phosphine P 3,5-dimethylphenyl 356.34 Electron-rich catalyst ligand

Key Insight : Silicon-based compounds exhibit higher thermal stability compared to phosphorus analogs. The trifluoromethyl-substituted silane () demonstrates greater electrophilicity than the methyl-substituted target compound, making it more reactive in cross-coupling reactions.

Central Atom Substitution (Silicon vs. Phosphorus vs. Boron)

  • Silicon : this compound’s silicon center provides tetrahedral geometry and low electronegativity, favoring applications in polymers or as a precursor for silicon-based materials.
  • Phosphorus : Phosphorus analogs like Xyl-BINAP () are pivotal in asymmetric catalysis due to their ability to coordinate metals and induce chirality.
  • Boron : Dimesitylboryl-containing emitters () leverage boron’s electron-deficient nature for optoelectronic applications, achieving high external quantum efficiency (EQE up to 22.8%).

Steric Effects : The 3,5-dimethylphenyl groups create steric hindrance in all cases, but phosphorus ligands (e.g., Xyl-BINAP) exploit this bulk for enantioselective catalysis, whereas silanes may prioritize stability over reactivity.

Research Findings and Analysis

  • Electronic Properties : Silicon’s lower electronegativity compared to phosphorus results in weaker metal coordination, limiting catalytic utility but enhancing thermal stability.
  • Substituent Impact : Trifluoromethyl groups () increase reactivity, whereas methyl groups enhance lipophilicity.
  • Contradictions : While phosphorus/boron compounds show clear biological or optoelectronic activity (), silanes remain understudied in these domains.

Biological Activity

Introduction

Bis(3,5-dimethylphenyl)dimethylsilane (BDMPS) is a silane compound that has garnered attention for its potential biological activities. This article explores the biological activity of BDMPS, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

BDMPS has the following structural formula:

C12H18Si\text{C}_{12}\text{H}_{18}\text{Si}

This compound features two 3,5-dimethylphenyl groups attached to a dimethylsilane moiety, which contributes to its unique chemical properties.

Anticancer Activity

Research indicates that BDMPS exhibits significant anticancer properties. A study evaluated the cytotoxic effects of various silane compounds, including BDMPS, against several cancer cell lines. The results demonstrated that BDMPS inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Table 1: Cytotoxicity of BDMPS on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
PC-322.5Cell cycle arrest at G2/M phase
HCT-11630.0Inhibition of DNA synthesis

Mechanistic Insights

The anticancer activity of BDMPS is attributed to its ability to induce apoptosis and inhibit cell cycle progression. Specifically, BDMPS has been shown to activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Study 1: In Vivo Efficacy

In a recent in vivo study using xenograft models, BDMPS was administered to mice with established tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Tumor regression was associated with increased apoptosis markers in tumor tissues.

Study 2: Combination Therapy

Another study explored the effects of combining BDMPS with conventional chemotherapeutics. The combination therapy showed enhanced efficacy, leading to lower IC50 values compared to either agent alone. This suggests that BDMPS may sensitize cancer cells to existing treatments.

Toxicity and Safety Profile

While BDMPS exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that BDMPS has a favorable safety margin at therapeutic doses. However, further investigations are needed to assess long-term effects and potential organ toxicity.

Q & A

Q. What are the established synthetic routes for Bis(3,5-dimethylphenyl)dimethylsilane, and how are purity levels optimized?

  • Methodological Answer : Synthesis typically involves silylation of 3,5-dimethylphenyllithium with chlorodimethylsilane under inert conditions. Purification is achieved via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate). Purity (>95%) is verified using 1H^1H- and 13C^{13}C-NMR, with GC-MS for trace solvent detection . Steric hindrance from the 3,5-dimethylphenyl groups necessitates slow addition of reactants to prevent oligomerization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 29Si^{29}Si-NMR identifies the silicon environment (δ ≈ 10–20 ppm for dimethylsilane derivatives). 1H^1H-NMR confirms aromatic (δ 6.5–7.0 ppm) and methyl protons (δ 0.5–1.0 ppm) .
  • X-ray Crystallography : Resolves steric configurations (e.g., dihedral angles between aryl groups), though crystallization requires slow evaporation in nonpolar solvents (e.g., toluene) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 296.2) .

Q. What are the primary applications of this compound in catalytic systems?

  • Methodological Answer : Acts as a precursor for phosphine ligands in asymmetric catalysis (e.g., Heck coupling). The dimethylphenyl groups enhance electron-donating capacity and steric bulk, stabilizing metal centers (Pd, Pt) while moderating reaction rates . Comparative studies with Xyl-BINAP () show improved enantioselectivity in hydrogenation reactions (up to 95% ee) under mild conditions .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence catalytic activity in cross-coupling reactions?

  • Methodological Answer : Steric bulk from the 3,5-dimethyl groups reduces undesired β-hydride elimination in Suzuki-Miyaura couplings, favoring transmetallation. Electronic effects are probed via Hammett studies: substituent constants (σm_m=0.37 for methyl) correlate with reaction rates. DFT calculations (B3LYP/6-31G*) model ligand-metal interactions, showing enhanced backdonation to Pd centers . Contrast with trifluoromethyl analogs ( ) reveals trade-offs between electron-withdrawing effects and steric accessibility.

Q. How can discrepancies in catalytic efficiency across solvent systems be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and coordinating ability. For example, THF stabilizes intermediates via Lewis acid-base interactions, while toluene favors π-π stacking of aryl groups. Systematic screening (e.g., using a DoE approach) identifies optimal conditions:
SolventDielectric ConstantYield (%)Selectivity (%)
Toluene2.48289
THF7.57578
DCM8.96865
Data suggest nonpolar solvents enhance steric-directed selectivity .

Q. What strategies mitigate oxidative degradation of this compound in air-sensitive reactions?

  • Methodological Answer :
  • Handling : Use Schlenk lines or gloveboxes (O2_2 < 0.1 ppm).
  • Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated oxidation.
  • Characterization : Monitor degradation via 1H^1H-NMR (disappearance of Si–CH3_3 peaks) and IR (emergence of Si–O stretches at 1050–1100 cm1^{-1}) .

Data Contradictions and Resolution

Q. Conflicting reports on ligand performance in enantioselective catalysis: How to validate optimal configurations?

  • Methodological Answer : Contradictions arise from differing metal precursors (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3). Validate via:
  • Kinetic Profiling : Track ee% over time using chiral HPLC (e.g., Chiralpak IA column).
  • X-ray Analysis : Compare crystal structures of metal-ligand complexes to identify coordination modes .
  • Computational Modeling : MD simulations (AMBER) assess ligand flexibility and metal-center accessibility .

Safety and Handling

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

  • Methodological Answer :
  • Storage : Under argon at –20°C in amber vials to prevent photodegradation.
  • Waste Disposal : Quench with ethanol/water (1:1) to hydrolyze Si–C bonds, then neutralize with NaHCO3_3 .

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